molecular formula C11H11F3O2 B8168571 Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether

Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether

Cat. No.: B8168571
M. Wt: 232.20 g/mol
InChI Key: DSFIUTLNTASZCZ-UHFFFAOYSA-N
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Description

Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether is an organic compound characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a 2,2,2-trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl 4-(2,2,2-trifluoroethoxy)phenyl ether typically involves the reaction of allyl alcohol with 4-(2,2,2-trifluoroethoxy)phenol. The reaction is carried out in the presence of a catalyst, such as zeolite, and under controlled temperature conditions (250-300°C) to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The use of hydroquinone as a stabilizer during the reaction can also enhance the yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a saturated alkyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, and mild temperatures.

    Substitution: Halides, amines, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl 4-(2,2,2-trifluoroethoxy)phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the trifluoroethoxy group enhances its lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Uniqueness: Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether is unique due to the combination of the allyl and trifluoroethoxy groups, which impart distinct chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-prop-2-enoxy-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-7-15-9-3-5-10(6-4-9)16-8-11(12,13)14/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFIUTLNTASZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a DMF 30 ml solution of 4-(2,2,2-trifluoroethoxy)phenol (2.6 g, 13.6 mmol) and allyl bromide (3.53 ml, 40.8 mmol) was added cesium carbonate (4.85 g, 14.9 mmol). This suspension was heated to 60° C. for 18 hr, diluted with AcOEt and water. The organic layer was separated, and the aqueous layer was extracted twice with AcOEt. The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated, and chromatographed on silica gel eluting with 10% AcOEt/hexanes to give the title compound.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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